molecular formula C15H20O3 B139455 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane CAS No. 63659-17-6

2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane

Cat. No.: B139455
CAS No.: 63659-17-6
M. Wt: 248.32 g/mol
InChI Key: DQRZXLUCRJNWKV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane (CAS: 63659-17-6, molecular formula: C₁₅H₂₀O₃) is an epoxide-containing compound featuring a cyclopropylmethoxyethylphenol backbone linked to an oxirane (epoxide) group. This compound is a critical intermediate in synthesizing enantiopure (S)-betaxolol, a β₁-selective adrenoceptor antagonist used to treat hypertension and glaucoma .

Synthesis Methods The compound is synthesized via epichlorohydrin alkylation of 4-(2-(cyclopropylmethoxy)ethyl)phenol. Key methods include:

  • Kinetic Resolution: Joshi et al. (2005) achieved enantiopurity using Jacobsen’s (R,R-salen Co(III)) catalyst, yielding 17% enantiomeric excess (ee) .
  • Transition Metal Catalysis: Datta et al. (2006) employed Pd-catalyzed Heck arylation, yielding 16% overall .
  • Enzymatic Resolution: Lipase AK-mediated resolution by Di Bono et al. achieved 91% ee .

Applications
The compound’s primary application is in β-blocker synthesis. Its stereochemical purity directly impacts the efficacy of betaxolol, as the (S)-enantiomer exhibits superior β₁-selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane typically involves the reaction of 4-(2-(Cyclopropylmethoxy)ethyl)phenol with epichlorohydrin . The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the oxirane ring. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as distillation or crystallization to obtain the final compound in its pure form.

Chemical Reactions Analysis

Ring-Opening Reactions

The strained three-membered epoxide ring enables nucleophilic attacks under acidic or basic conditions, leading to diverse derivatives.

Acid-Catalyzed Hydrolysis

In acidic environments (e.g., glacial acetic acid), the oxirane ring opens via protonation of the oxygen, forming a carbocation intermediate. Nucleophilic attack by water or chloride ions yields chlorohydrins or diols:

Oxirane+HCl1 Chloro 3 4 2 cyclopropylmethoxy ethyl phenoxy propan 2 ol(85%textyield)[5]\text{Oxirane}+\text{HCl}\rightarrow 1\text{ Chloro 3 4 2 cyclopropylmethoxy ethyl phenoxy propan 2 ol}\quad (85\%\\text{yield})[5]

Conditions : LiCl/AcOH in acetonitrile, room temperature .

Base-Mediated Alkylation

Under basic conditions (e.g., potassium tert-butoxide), the epoxide undergoes nucleophilic substitution with alkyl halides like (bromomethyl)cyclopropane:

Oxirane+ Bromomethyl cyclopropaneBromohydrin derivatives(35%textyield)[5]\text{Oxirane}+\text{ Bromomethyl cyclopropane}\rightarrow \text{Bromohydrin derivatives}\quad (35\%\\text{yield})[5]

Enzymatic Resolution

Lipase B from Candida antarctica (CALB) catalyzes the kinetic resolution of racemic chlorohydrin intermediates derived from the oxirane. This chemo-enzymatic method achieves high enantiomeric excess (ee):

ParameterValue
Substrate Racemic chlorohydrin
Catalyst CALB
Acyl Donor Vinyl butanoate
Enantiomeric Excess 99% ee (R-enantiomer)

Nucleophilic Substitution

The oxirane’s electrophilic carbons react with nucleophiles (e.g., amines, thiols) to form β-substituted alcohols. For example:

Oxirane+AmineAmino alcohol derivatives(Key step in blocker synthesis)[2]\text{Oxirane}+\text{Amine}\rightarrow \text{Amino alcohol derivatives}\quad (\text{Key step in blocker synthesis})[2]

Mechanism : Nucleophilic attack occurs preferentially at the less-substituted carbon due to steric and electronic factors .

Comparative Reaction Pathways

The table below summarizes reaction outcomes under varying conditions:

Reaction Type Reagents/Conditions Product Yield Purity
Acidic ring-openingLiCl, AcOH, MeCN, rt1-Chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol85%97%
Enzymatic resolutionCALB, vinyl butanoate, MeCN(R)-Chlorohydrin (unreacted) and (S)-butanoate ester38%99% ee
AlkylationKOtBu, (bromomethyl)cyclopropaneBromohydrin derivatives35%95%

Pharmaceutical Intermediates

This oxirane is critical in synthesizing enantiopure β-blockers:

  • Betaxolol : Produced via enzymatic resolution of chlorohydrin intermediates (99% ee) .

  • Structural Analogs : Modifications to the cyclopropylmethoxy group alter receptor binding profiles.

Mechanistic Insights

  • Regioselectivity : Acidic conditions favor carbocation formation, directing nucleophiles to the more substituted carbon .

  • Steric Effects : Bulky substituents on the phenoxy group hinder nucleophilic access to the oxirane’s carbons .

Stability and Reactivity Considerations

  • Storage : Stable under inert atmospheres but prone to hydrolysis in humid conditions.

  • Catalysts : Transition metals (e.g., Pd/C) accelerate hydrogenation side reactions and are avoided .

Scientific Research Applications

Pharmaceutical Research

As an impurity of Betaxolol, 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane is significant in pharmaceutical research. Understanding impurities is crucial for ensuring the safety and efficacy of pharmaceutical products. Researchers analyze this compound to assess its impact on the pharmacokinetics and pharmacodynamics of Betaxolol.

Analytical Chemistry

The compound serves as a standard for analytical methods such as High-Performance Liquid Chromatography (HPLC). It helps in the development of methods to quantify impurities in pharmaceutical formulations, ensuring compliance with regulatory standards.

Organic Synthesis

Due to its epoxide structure, this compound can be utilized as a reagent in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including ring-opening reactions and nucleophilic attacks.

Study 1: Impurity Profiling of Betaxolol

A study published in a pharmaceutical journal investigated the impurity profile of Betaxolol, focusing on this compound. The researchers employed HPLC to detect and quantify this impurity in different batches of Betaxolol formulations. Results indicated varying levels of the compound across samples, emphasizing the need for stringent quality control measures in drug manufacturing.

Study 2: Synthesis of Novel Epoxide Derivatives

In another research effort, scientists explored the synthesis of novel derivatives from epoxide compounds like this compound. The study demonstrated how modifications to the epoxide group could yield compounds with enhanced biological activity, potentially leading to new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This reactivity can lead to the inhibition or modification of the function of these molecules, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents on the phenoxy or ethoxy chains, altering reactivity, solubility, and pharmacological activity.

Compound Name (CAS) Molecular Formula Key Substituent(s) Physical State Yield (%) Reference
Target Compound (63659-17-6) C₁₅H₂₀O₃ Cyclopropylmethoxyethyl Clear oil 62–90
2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane (56718-70-8) C₁₂H₁₆O₃ Methoxyethyl Not reported
2-((4-(2-(Cyclopentyloxy)ethoxy)phenoxy)methyl)oxirane (27a) C₁₉H₂₆O₄ Cyclopentyloxyethoxy Semi-solid
2-((4-(2-(4-Fluorophenethyloxy)ethoxy)phenoxy)methyl)oxirane (28b) C₂₀H₂₂F₃NO₅ 4-Fluorophenethyloxyethoxy White amorphous solid 25

Key Observations :

  • Cyclopropyl vs.
  • Fluorinated Derivatives : The fluorinated analog 28b exhibits lower yield (25%) due to electronic effects of fluorine, which may hinder epoxide formation .
  • Methoxy Substitution : The methoxy analog (56718-70-8) has a lower molecular weight (208.25 vs. 248.32), enhancing solubility but reducing lipophilicity .

Pharmacological Implications

  • β₁-Selectivity: The cyclopropylmethoxy group in the target compound optimizes β₁-adrenoceptor binding, while fluorinated analogs (e.g., 28b) may enhance affinity but introduce off-target effects .
  • Metabolic Stability : Bulkier substituents (e.g., cyclopentyl in 27a) improve metabolic stability but reduce synthetic accessibility .

Biological Activity

The compound 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane , also known as Betaxolol impurity C, is a synthetic organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C12_{12}H16_{16}O3_3
  • CAS Number : 63659-17-6

The compound features an oxirane (epoxide) ring, which is known for its reactivity and potential interactions with biological macromolecules.

The oxirane structure is significant in biological contexts due to its electrophilic nature, allowing it to interact with nucleophilic sites in proteins and nucleic acids. This interaction can lead to modifications that may alter biological functions.

  • Antagonistic Activity :
    • The compound is structurally related to β-blockers, particularly Betaxolol, which is known for its antagonistic effects on β-adrenergic receptors. This can influence cardiovascular functions and has implications in treating hypertension and glaucoma .
  • Enzymatic Interactions :
    • Studies indicate that compounds with similar structures can act as substrates or inhibitors for various enzymes, including cytochrome P450 enzymes, which play a crucial role in drug metabolism .
  • Cytotoxicity :
    • Preliminary studies suggest that epoxide-containing compounds can exhibit cytotoxic effects on certain cancer cell lines. The mechanism may involve DNA alkylation or disruption of cellular signaling pathways .

Case Studies

  • Synthesis and Characterization :
    • Research documented the synthesis of this compound via a multi-step process involving epichlorohydrin and phenolic precursors. The yield was reported at approximately 70% with high purity .
  • Biological Assays :
    • In vitro assays demonstrated that the compound inhibited cell proliferation in specific cancer cell lines, suggesting potential anti-cancer properties. Further studies are required to elucidate the exact pathway of action .
  • Comparative Analysis :
    • A comparative analysis of similar compounds indicated that those with a cyclopropyl group exhibited enhanced binding affinity to β-adrenergic receptors compared to their non-cyclopropyl counterparts .

Data Table

PropertyValue
Molecular Weight208.26 g/mol
SolubilitySoluble in organic solvents
Log P (octanol-water partition coefficient)3.21
ToxicityIrritant; health hazard

Q & A

Q. Basic: What synthetic routes are commonly used to prepare 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane in enantiopure drug synthesis?

Answer:
The compound is synthesized from 4-(2-hydroxyethyl)phenol through a multi-step process:

Phenol protection : Benzyl group protection of the phenol hydroxyl to prevent undesired side reactions.

Cyclopropanation : Simmons–Smith cyclopropanation to introduce the cyclopropylmethoxy group.

Deprotection : Hydrogenation over Raney Nickel to remove the benzyl protecting group.

Epoxidation : Reaction with epichlorohydrin or similar agents to form the oxirane ring.
The final product is purified via preparative liquid chromatography (PLC) to isolate enantiopure forms. This route is critical for synthesizing β-antagonists like (S)-betaxolol .

Q. Advanced: How can researchers address low enantiomeric excess (ee) in hydrolytic kinetic resolution of this epoxide?

Answer:
Low ee in kinetic resolution can be mitigated by:

  • Catalyst optimization : Use Jacobsen’s (R,R-salen Co(III)) catalyst, which selectively hydrolyzes one enantiomer of the racemic epoxide, achieving up to 99% ee under optimized conditions .
  • Reaction monitoring : Track reaction progress via RP-HPLC to terminate the reaction at the ideal conversion point (typically 50–60%) to maximize ee .
  • Crystallization : Post-resolution crystallization of intermediates (e.g., hydrochloride salts) can enhance ee from 82% to 91% .

Q. Basic: What spectroscopic and analytical methods confirm the structure of this compound?

Answer:

  • FT-IR : Validates functional groups (e.g., epoxide ring C-O-C stretch at ~850 cm⁻¹).
  • NMR :
    • ¹H NMR : Peaks for cyclopropylmethoxy protons (δ 0.5–1.5 ppm), oxirane methylene (δ 3.0–4.0 ppm), and aromatic protons (δ 6.5–7.5 ppm).
    • ¹³C NMR : Confirms epoxide carbons (δ 45–55 ppm) and cyclopropane carbons (δ 8–15 ppm).
  • HRMS : Verifies molecular formula (e.g., C₁₆H₂₀O₃) and isotopic patterns .

Q. Advanced: Compare transition metal-catalyzed vs. enzymatic approaches for synthesizing (S)-betaxolol from this epoxide.

Answer:

Method Transition Metal-Catalyzed Enzymatic
Catalyst Pd-catalyzed Heck arylation Lipase AK (Pseudomonas sp.)
Yield 16% overall 33% overall
Enantiomeric Excess Relies on chiral reagents (costly) 91% ee post-crystallization
Cost/Sustainability High (transition metals, reagents)Lower (biocatalysts, mild conditions)

Q. Basic: What is the role of this epoxide in β-adrenoceptor partial agonist development?

Answer:
The compound serves as a chiral intermediate in synthesizing (S)-betaxolol, a β₁-selective adrenoceptor partial agonist. The epoxide’s stereochemistry is critical for binding to the adrenergic receptor, influencing both potency and selectivity. Structural analogs (e.g., trifluoromethyl or nitro derivatives) are explored for structure-activity relationship (SAR) studies .

Q. Advanced: How can contradictions in reported yields (17% vs. 33%) for synthetic pathways be analyzed?

Answer:
Yield discrepancies arise from:

  • Protection steps : Unprotected phenol in Wang et al.’s method reduces steps but increases side reactions, lowering yield to 17% .
  • Catalyst efficiency : Jacobsen’s kinetic resolution in Muthukrishnan’s route achieves 33% yield via high catalyst turnover and optimized PLC purification .
  • Purification : Methods like column chromatography vs. crystallization impact recovery rates.

Researchers should replicate protocols with strict control of reaction parameters (temperature, solvent purity) and validate yields via independent analytical methods (e.g., gravimetric analysis, NMR quantification) .

Q. Basic: What regulatory considerations apply to handling this epoxide in laboratory settings?

Answer:

  • Safety protocols : Use fume hoods, gloves, and eye protection due to potential irritancy (based on structurally similar epoxides).
  • Waste disposal : Classify under hazardous waste (EPCRA guidelines) for halogenated or reactive compounds .
  • Documentation : Maintain records per 15 U.S.C. §2604 for significant new uses .

Q. Advanced: How can spectral data contradictions (e.g., NMR shifts) be resolved for derivatives of this epoxide?

Answer:

  • Solvent calibration : Ensure deuterated solvents (e.g., CDCl₃) are free of impurities that alter chemical shifts.
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals in complex derivatives.
  • Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Properties

IUPAC Name

2-[[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H20O3/c1-2-13(1)9-16-8-7-12-3-5-14(6-4-12)17-10-15-11-18-15/h3-6,13,15H,1-2,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRZXLUCRJNWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCCC2=CC=C(C=C2)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472924
Record name 2-({4-[2-(Cyclopropylmethoxy)ethyl]phenoxy}methyl)oxirane
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Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

63659-17-6
Record name 2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane
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Record name 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane
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Record name 2-({4-[2-(Cyclopropylmethoxy)ethyl]phenoxy}methyl)oxirane
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Record name 2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane
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Record name 2-((4-(2-(CYCLOPROPYLMETHOXY)ETHYL)PHENOXY)METHYL)OXIRANE
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Synthesis routes and methods

Procedure details

reaction 4-[(2-Cyclopropylmethoxy)-ethyl]-phenol with epichlorohydrin in presence of base to form 1-{4-[2-(Cyclopropylmethoxy)-ethyl]-phenoxy}-2,3-epoxypropane;
Quantity
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane
2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane
2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane
2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane
2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane
2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane

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